Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate
Overview
Description
Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate is a useful research compound. Its molecular formula is C15H12BrN3O2 and its molecular weight is 346.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiinflammatory Activity : Ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, a group of compounds related to Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate, have been synthesized and evaluated for their antiinflammatory activity (Abignente et al., 1992).
Hydrogen-Bonded Supramolecular Structures : Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a similar compound, demonstrates the formation of hydrogen-bonded supramolecular structures in different dimensions (Portilla et al., 2007).
Immunomodulatory and Anticancer Activities : Certain derivatives of Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate show significant immunomodulatory and anticancer activities (Abdel‐Aziz et al., 2009).
Spectroscopic and Theoretical Studies : Ethyl derivatives with pyrazole and benzoyl groups have been synthesized and characterized through spectroscopic and theoretical methods (Koca et al., 2014).
Synthesis of Nitrogen-Bridged Purine-Like C-Nucleosides : Ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate has been used to synthesize nitrogen-bridged purine-like C-nucleosides, demonstrating the compound's utility in creating nucleoside analogs (Khadem et al., 1989).
Monoamine Oxidase Inhibitory and Anticonvulsant Properties : Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) have been studied for their potential monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).
Properties
IUPAC Name |
ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-2-21-15(20)11-5-3-10(4-6-11)12-9-19-13(16)7-18-14(19)8-17-12/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGXRSFPJZMREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN3C(=CN=C3C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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